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7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Lipophilic efficiency Drug-likeness Physicochemical property

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 890639-01-7, PubChem CID is a fully substituted, small-molecule heterocycle within the pyrazolo[1,5-a]pyrimidine class, a scaffold extensively exploited in kinase inhibitor drug discovery. Its molecular formula is C22H28N4 with a molecular weight of 348.5 g/mol.

Molecular Formula C22H28N4
Molecular Weight 348.494
CAS No. 890639-01-7
Cat. No. B2482128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
CAS890639-01-7
Molecular FormulaC22H28N4
Molecular Weight348.494
Structural Identifiers
SMILESCC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C)C
InChIInChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)24-26-20(11-17(4)23-22(21)26)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3
InChIKeyUOCLXXZZGUZRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 890639-01-7): Sourcing and Baseline Characterization


7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 890639-01-7, PubChem CID 16449959) is a fully substituted, small-molecule heterocycle within the pyrazolo[1,5-a]pyrimidine class, a scaffold extensively exploited in kinase inhibitor drug discovery [1]. Its molecular formula is C22H28N4 with a molecular weight of 348.5 g/mol [1]. The structure features a 3,5-dimethylpiperidine ring at position 7, methyl groups at positions 2 and 5, and a p-tolyl group at position 3 [1]. With zero hydrogen bond donors, three hydrogen bond acceptors, and a computed XLogP3-AA of 5.3, it occupies a moderately lipophilic chemical space distinct from earlier-generation kinase inhibitor chemotypes [1].

Permeability research Zero hydrogen bond donor profile supports passive permeability assay design
Binding kinetics Conformationally restricted scaffold with limited rotatable bonds for entropy-driven binding studies
Hydrophobic pocket targeting p-Tolyl substitution enables deep hydrophobic pocket occupancy research

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution is Ineffective for 890639-01-7


The assumption that any pyrazolo[1,5-a]pyrimidine analog can serve as a functional substitute is scientifically invalid. This compound's specific combination of substituents—particularly the 3,5-dimethylpiperidine at position 7, the dual methyl groups at positions 2 and 5, and the lipophilic p-tolyl group at position 3—is not combinatorially common even within commercial screening libraries. Critically, pyrazolo[1,5-a]pyrimidines achieve their biological activity through precise interactions with the hinge region and hydrophobic pockets of kinase ATP-binding sites, as established by numerous crystallographic studies on related analogs . Even a single methyl deletion (e.g., the 5-methyl-only analog ChemDiv D724-0765, CAS 890612-51-8) shifts the molecular weight by 14 Da, alters the computed logP, and removes a critical hydrophobic contact point, potentially abolishing target engagement at a given kinase, as demonstrated in the extensive structure-activity relationship (SAR) campaigns that have characterized this scaffold class .

Methyl deletion
Removing the 2-methyl group (e.g., analog D724-0765) alters steric and lipophilic profile, likely shifting kinase selectivity and target engagement.
Flexible 7-substituent
Replacing 3,5-dimethylpiperidine with an open-chain amine adds rotatable bonds, reducing conformational pre-organization and potentially weakening binding entropy advantage.
Phenyl instead of p-tolyl
Substituting p-tolyl with unsubstituted phenyl reduces hydrophobic contact area, which may diminish occupancy of deep kinase pockets and alter selectivity.

Procurement-Relevant Differentiation Evidence for 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine


Lipophilic Efficiency: XLogP3-AA of 5.3 Distinguishes it from Less Substituted Analog

A primary differentiator influencing membrane permeability and non-specific binding is the compound's computed lipophilicity. The target compound has an XLogP3-AA of 5.3 [1]. Its closest structural analog in the ChemDiv library, D724-0765, which lacks the 2-methyl substituent, has a reported logP of 5.4374 . While numerically similar, the key differentiation is that the 2-methyl group in the target compound contributes to lipophilicity while simultaneously adding steric bulk proximal to the hinge-binding region, a feature demonstrated to modulate kinase selectivity profiles in related pyrazolo[1,5-a]pyrimidine series [2]. This modification directly impacts the lipophilic ligand efficiency (LLE) parameter used in lead optimization, where even small changes in logP can be decisive for a compound's multi-parameter optimization score.

Lipophilic Efficiency
Reported
XLogP3-AA 5.3 vs. des-methyl analog logP 5.44
Supports kinase selectivity profiling via altered lipophilic/steric balance
Computed values; class-level SAR inference
Lipophilic efficiency Drug-likeness Physicochemical property

Restricted Rotatable Bond Count of Two Provides Conformational Pre-organization Advantage

The compound features only two rotatable bonds, as computed by Cactvs in PubChem [1], a metric of high conformational rigidity. In contrast, many common pyrazolo[1,5-a]pyrimidine analogs featuring an N-ethylpiperazine or amino-alcohol chain at position 7 often possess four or more rotatable bonds. For instance, the clinical CDK inhibitor dinaciclib, a pyrazolo[1,5-a]pyrimidine derivative, contains more flexible elements [2]. This low rotatable bond count is associated with a reduced entropic penalty upon target binding and has been correlated with improved binding kinetics in fragment-based and small-molecule lead optimization [3]. The 3,5-dimethylpiperidine ring itself is a constrained cyclic amine, representing a deliberate conformational choice over more flexible 7-position substituents.

Conformational Rigidity
Class-level
2 rotatable bonds
Typical flexible analogs: ≥4
May reduce entropic penalty, supporting binding kinetics research
Cactvs computation; binding entropy inference
Conformational restriction Entropy Binding affinity

Absence of Hydrogen Bond Donors (HBD=0) Enhances Passive Membrane Permeability Class-Wide

A defining physicochemical feature of this compound is its total lack of hydrogen bond donors (HBD = 0), as cataloged by PubChem [1]. This property places it in a distinct class from many pyrazolo[1,5-a]pyrimidine kinase inhibitors which often feature an exocyclic amine or amide NH as a hinge-binding HBD. Compounds with HBD = 0 typically exhibit enhanced passive transcellular permeability, as each hydrogen bond donor has been empirically determined to reduce permeability by roughly one log unit in Caco-2 assays [2]. This suggests the compound relies entirely on hydrogen bond acceptor interactions and hydrophobic contacts for target engagement, a binding mode that can be advantageous for crossing the blood-brain barrier or for targeting intracellular kinases in cellular assays where permeability is rate-limiting.

H-Bond Donors
Class-level
0 HBD
Common kinase inhibitors: 1–3
Supports passive permeability assay design for intracellular/CNS targets
Permeability correlation from Caco-2 studies
Membrane permeability Rule of Five Oral bioavailability

p-Tolyl Substituent at Position 3 Enhances Hydrophobic Pocket Occupancy Relative to Unsubstituted Phenyl Analogs

The compound carries a p-tolyl (4-methylphenyl) group at the 3-position of the pyrazolo[1,5-a]pyrimidine core. An exact analog featuring an unsubstituted phenyl ring at this position (7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine) has also been synthesized and characterized by NMR (SpectraBase Compound ID DwleTu0QGRY) [1]. The p-methyl group adds a non-polar surface area and length that can fill a deeper hydrophobic sub-pocket, a design principle repeatedly validated in kinase inhibitor programs where a para-substituted benzyl or phenyl ring is used to gain selectivity over closely related kinases with smaller gatekeeper residues [2]. Systematic SAR across pyrazolo[1,5-a]pyrimidine libraries has shown that modifications at this vector can alter potency by orders of magnitude against specific kinases such as JAK2 and CDK2 [2].

3‑Position Substituent
Reported
p-Tolyl (4-methylphenyl) vs. 3‑Phenyl analog
Enhances hydrophobic pocket occupancy research via additional methyl contact
Structural comparison; kinase selectivity inferred from class-level SAR
Structure-activity relationship Hydrophobic pocket Kinase selectivity

High-Value Application Scenarios for 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine


Chemical Probe for Kinases Requiring a Deep Hydrophobic Pocket and No Hinge-Bond Donor

Based on its HBD=0 profile [Section 3, Evidence 3] and the p-tolyl group's enhanced hydrophobic reach [Section 3, Evidence 4], this compound is ideally suited for screening campaigns against kinases with a large hydrophobic pocket adjacent to the gatekeeper residue, where traditional type I inhibitors with a hinge-binding NH fail to achieve optimal selectivity. It serves as a privileged scaffold for identifying hits that rely on acceptor-only hinge interactions.

CNS-Penetrant Kinase Probe Lead Optimization

The combination of zero hydrogen bond donors [Section 3, Evidence 3] and moderate lipophilicity (XLogP3 = 5.3, within the accepted range for CNS drugs) [Section 3, Evidence 1] positions this compound as a strong starting point for a medicinal chemistry program targeting kinases implicated in neurological disorders, where passive brain penetration is a strict requirement.

Conformational Restriction SAR Studies via Rigid 7-Position Substituent

With only two rotatable bonds, primarily constrained by the rigid 3,5-dimethylpiperidine at position 7 [Section 3, Evidence 2], this compound is a valuable template for studying the entropic and kinetic effects of conformational restriction on kinase binding. It can be used as a direct comparator against isomeric or chain-containing analogs to deconvolute the thermodynamic signature of binding.

Application
Selection Property
Validation Focus
Kinase probe design (acceptor-only hinge binding)
Zero H-bond donor profile & p-tolyl hydrophobic reach
Hinge-region acceptor-only binding mode and deep pocket selectivity assays
CNS kinase probe research
Moderate lipophilicity combined with zero HBD
Passive brain penetration models and intracellular target engagement
Conformational restriction SAR
Low rotatable bond count (rigid 7-substituent)
Binding entropy/kinetics comparison against flexible-chain analogs
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